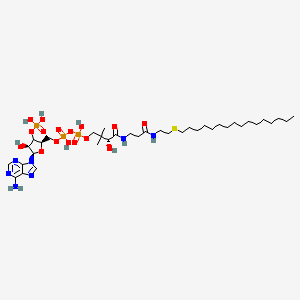
Hexadecyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecyl-CoA can be synthesized through the reaction of hexadecyl bromide with coenzyme A under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with optimization for larger scale production. This includes the use of automated reactors and purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl-CoA primarily undergoes nucleophilic substitution reactions due to the presence of the thioether group. It can also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride may be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution typically yields hexadecyl derivatives, while oxidation can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
Hexadecyl-CoA has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study thioether chemistry and lipid metabolism.
Medicine: Potential therapeutic applications in treating metabolic disorders related to lipid metabolism.
Industry: Used in the development of biochemical assays and as a standard in analytical chemistry
Mécanisme D'action
Hexadecyl-CoA exerts its effects primarily by inhibiting adipose triglyceride lipase (ATGL). This inhibition occurs through the binding of this compound to the active site of ATGL, preventing the enzyme from hydrolyzing triglycerides into free fatty acids and glycerol. This action affects lipid metabolism and energy homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl-CoA: Another acyl-CoA derivative with a similar structure but different chain length.
Stearoyl-CoA: Similar to hexadecyl-CoA but with an 18-carbon chain instead of 16.
Oleoyl-CoA: Contains a double bond in the fatty acid chain, making it unsaturated.
Uniqueness
This compound is unique due to its specific inhibition of adipose triglyceride lipase, which is not as pronounced in other acyl-CoA derivatives. This makes it particularly valuable in studies focused on lipid metabolism and related disorders .
Propriétés
Formule moléculaire |
C37H68N7O16P3S |
|---|---|
Poids moléculaire |
992.0 g/mol |
Nom IUPAC |
[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-hexadecylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] hydrogen phosphate |
InChI |
InChI=1S/C37H68N7O16P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-64-22-20-39-28(45)18-19-40-35(48)32(47)37(2,3)24-57-63(54,55)60-62(52,53)56-23-27-31(59-61(49,50)51)30(46)36(58-27)44-26-43-29-33(38)41-25-42-34(29)44/h25-27,30-32,36,46-47H,4-24H2,1-3H3,(H,39,45)(H,40,48)(H,52,53)(H,54,55)(H2,38,41,42)(H2,49,50,51)/t27-,30+,31?,32+,36-/m1/s1 |
Clé InChI |
HCCBNDDJPKNSLM-LYFDSLAVSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



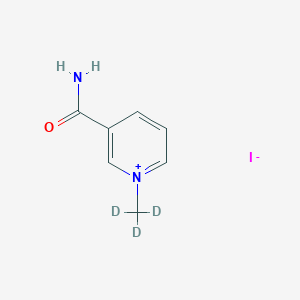
![5-[(E)-4-isothiocyanatobut-1-enyl]sulfinyl-1-phenyltetrazole](/img/structure/B15135996.png)
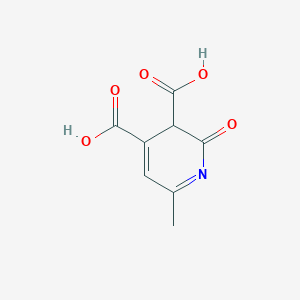
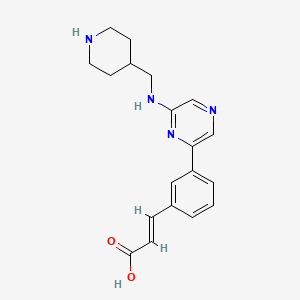
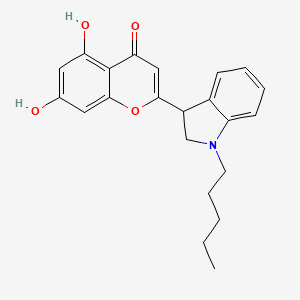
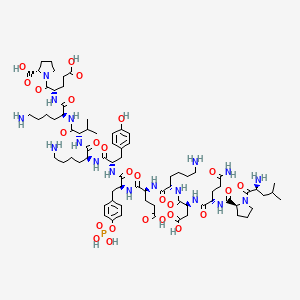
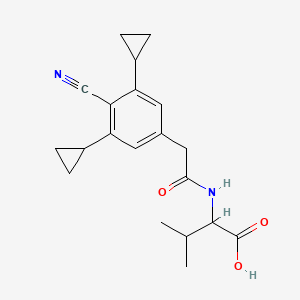
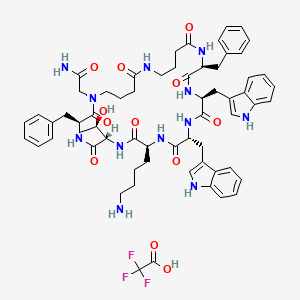
![Benzamide, N-(5,10,15,16-tetrahydro-5,10,15-trioxoanthra[2,1,9-mna]naphth[2,3-h]acridin-11-yl)-](/img/structure/B15136031.png)
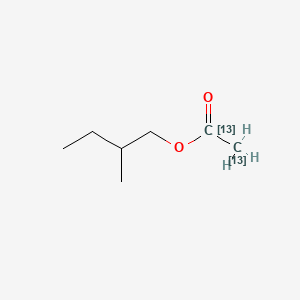
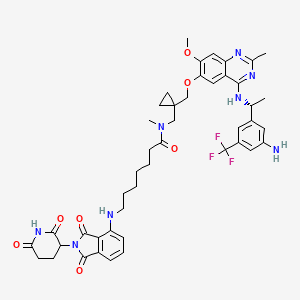
![2-(4-oxopyrrolo[1,2-d][1,2,4]triazin-3-yl)-N-[(1S)-1-[4-(trifluoromethoxy)phenyl]ethyl]acetamide](/img/structure/B15136043.png)
![(10S)-1,3,8-trihydroxy-6-methyl-10-[(9S)-2,4,5-trihydroxy-7-methyl-10-oxo-9H-anthracen-9-yl]-10H-anthracen-9-one](/img/structure/B15136044.png)
